![molecular formula C18H17NO6S B3279428 N,N-bis(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 692745-51-0](/img/structure/B3279428.png)
N,N-bis(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Overview
Description
“N,N-bis(2-hydroxyethyl)ethylenediamine” is a chemical compound with the linear formula HOCH2CH2NHCH2CH2NHCH2CH2OH . It appears as a solid and has a molecular weight of 148.20 .
Synthesis Analysis
While specific synthesis methods for “N,N-bis(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” were not found, similar compounds such as acrylamide derivatives have been synthesized and used as corrosion inhibitors .Molecular Structure Analysis
The molecular structure of “N,N-bis(2-hydroxyethyl)ethylenediamine” has been analyzed and confirmed using IR and 1H NMR .Chemical Reactions Analysis
“N,N-bis(2-hydroxyethyl)ethylenediamine” has been used in the synthesis of novel acrylamide derivatives .Physical And Chemical Properties Analysis
“N,N-bis(2-hydroxyethyl)ethylenediamine” is a solid with a melting point of 98-100 °C .Scientific Research Applications
Surfactants and Emulsifiers
NHEO can serve as a surfactant or emulsifier due to its amphiphilic nature. Its hydrophilic (water-attracting) and lipophilic (oil-attracting) properties allow it to stabilize emulsions, enhance solubility, and improve wetting behavior. Researchers have explored its use in personal care products, pharmaceuticals, and industrial formulations .
Metal and Metal Oxide Slurries
NHEO exhibits stabilizing properties for metal and metal oxide slurries. These slurries are commonly used in ceramics, electronics, and polishing applications. By preventing particle aggregation, NHEO enhances the stability and flow behavior of these slurries, leading to improved material processing .
Polymer Additives
As a functional additive, NHEO can modify the properties of polymers. It enhances lubricity, reduces friction, and improves wear resistance. Researchers have investigated its use in polymeric materials, such as coatings, adhesives, and plastics, to enhance their performance .
Catalysis and Organic Synthesis
NHEO has been employed in asymmetric catalysis. For instance, one-pot solvent-free synthesis of N,N-bis(2-hydroxyethyl) alkylamide from triglycerides has been achieved using zinc-doped calcium oxide nanospheroids as a heterogeneous catalyst. This application highlights its potential in green chemistry and sustainable processes .
Biomedical Applications
Although research is ongoing, NHEO’s sulfonamide moiety suggests potential bioactivity. Scientists have explored its use in drug delivery systems, bioconjugates, and as a building block for designing novel bioactive compounds. Its hydrophilic character may facilitate interactions with biological systems .
Lubricants and Antiwear Agents
Due to its lubricating properties, NHEO can be incorporated into lubricant formulations. It reduces friction and wear, making it suitable for applications in machinery, automotive engines, and industrial equipment. Its chemical stability under high temperatures is advantageous for extreme conditions .
Safety and Hazards
properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S/c20-9-7-19(8-10-21)26(24,25)12-5-6-15-16(11-12)18(23)14-4-2-1-3-13(14)17(15)22/h1-6,11,20-21H,7-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBWVHOKVTVLCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)N(CCO)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152216 | |
Record name | 9,10-Dihydro-N,N-bis(2-hydroxyethyl)-9,10-dioxo-2-anthracenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401152216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |
CAS RN |
692745-51-0 | |
Record name | 9,10-Dihydro-N,N-bis(2-hydroxyethyl)-9,10-dioxo-2-anthracenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=692745-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Dihydro-N,N-bis(2-hydroxyethyl)-9,10-dioxo-2-anthracenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401152216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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